molecular formula C14H15NO2S B14185132 Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate CAS No. 920268-74-2

Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate

Cat. No.: B14185132
CAS No.: 920268-74-2
M. Wt: 261.34 g/mol
InChI Key: RTFDJOBFVJTKKM-UHFFFAOYSA-N
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Description

Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique thiazole ring substituted with a phenyl group, a methyl group, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the ester group, leading to different products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate: can be compared with other thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can impart unique chemical and biological properties

Properties

CAS No.

920268-74-2

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetate

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)9-13-15(11(2)10-18-13)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

RTFDJOBFVJTKKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1N(C(=CS1)C)C2=CC=CC=C2

Origin of Product

United States

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